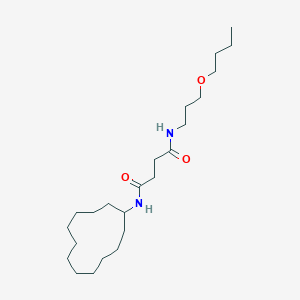
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxypropyl group and a cyclododecyl group attached to a butanediamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide typically involves the reaction of 3-butoxypropylamine with cyclododecylbutanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted amides.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a potential bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can be compared with other similar compounds, such as:
N-(3-butoxypropyl)-3-chlorobenzamide: This compound has a similar butoxypropyl group but differs in the presence of a chlorobenzamide moiety.
N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide: This compound contains a butoxypropyl group and a thienylcarbonyl-piperidinecarboxamide structure.
N-(3-butoxypropyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide: This compound features a butoxypropyl group and a tetrahydropyrimidinyl-acetamide moiety.
The uniqueness of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C23H44N2O3 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide |
InChI |
InChI=1S/C23H44N2O3/c1-2-3-19-28-20-13-18-24-22(26)16-17-23(27)25-21-14-11-9-7-5-4-6-8-10-12-15-21/h21H,2-20H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
BJVVIQJRSJKVOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCNC(=O)CCC(=O)NC1CCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
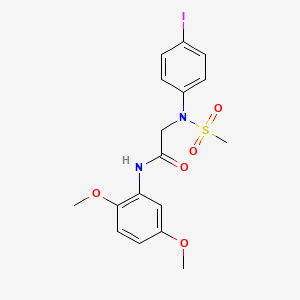
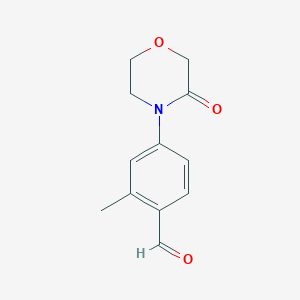
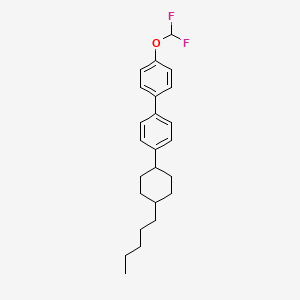
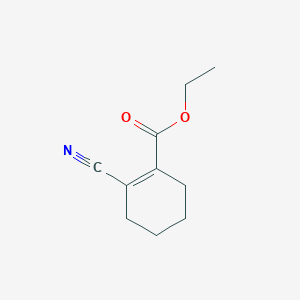
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
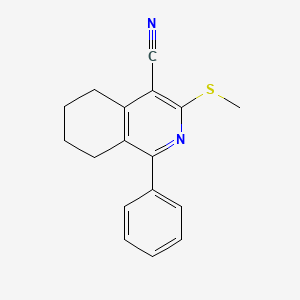
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)
